N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrroloquinoline core, which is known for its diverse biological activities
Preparation Methods
The synthesis of N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-morpholin-4-ylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Morpholine Group: This can be done through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound, often using coupling reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and morpholine groups, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of amide bonds, producing corresponding carboxylic acids and amines.
Scientific Research Applications
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-morpholin-4-ylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including drug development for treating infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.
Comparison with Similar Compounds
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-morpholin-4-ylacetamide can be compared with other similar compounds, such as:
N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide: This compound shares a similar pyrroloquinoline core but differs in the substituents, leading to variations in biological activity and chemical properties.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring but differ in the additional heterocyclic structures, resulting in distinct biological activities.
The uniqueness of N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-morpholin-4-ylacetamide lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2.2C2H2O4/c29-22(17-27-12-14-30-15-13-27)26-23-19-8-4-5-9-21(19)25-24-20(23)10-11-28(24)16-18-6-2-1-3-7-18;2*3-1(4)2(5)6/h1-9H,10-17H2,(H,25,26,29);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLDMWJNYQPSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CN4CCOCC4)CC5=CC=CC=C5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.